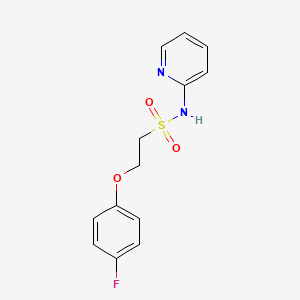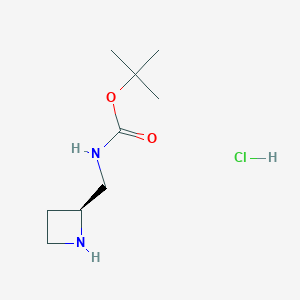![molecular formula C18H14F3NOS B2671769 Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether CAS No. 338750-06-4](/img/structure/B2671769.png)
Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(trifluoromethyl)phenyl sulfone is a related compound with the molecular formula CHFOS . It’s a type of organosulfur compound, which are characterized by the presence of sulfur atoms in their molecular structure .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. For example, Methyl 4-(trifluoromethyl)phenyl sulfone has a molecular weight of 224.200 Da .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For instance, trifluoromethyl groups are often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, and density are determined by the molecular structure of the compound. For instance, Methyl 4-(trifluoromethyl)phenyl sulfone has a density of 1.268 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Interactions and Reactivity
The study of quinones, including compounds related to Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether, has shown their significance as reactive electrophilic oxidation intermediates in various contexts, such as wine oxidation. These compounds participate in reactions with nucleophiles, showcasing their broad reactivity spectrum. For instance, their interaction with wine relevant nucleophiles has been explored to understand oxidative loss mechanisms affecting varietal thiols, crucial for wine aroma (Nikolantonaki & Waterhouse, 2012).
Synthetic Applications
Synthetic chemists have utilized related quinolinyl compounds in the development of potential pharmaceutical agents. For example, the synthesis of antileukotrienic drugs demonstrates the utility of these compounds in drug discovery, focusing on their ability to modulate biological pathways involved in inflammation (Jampílek et al., 2004). This underscores the chemical versatility and potential therapeutic relevance of methyl-quinolinyl derivatives.
Electroluminescence and Photoluminescence
The modification of metal tris(8-quinolinolato) chelates with methyl groups, including those structurally similar to this compound, has been investigated for its impact on electroluminescence and photoluminescence properties. These studies aim to optimize material properties for better electroluminescent device performance, revealing the importance of methyl substitution in tuning electronic properties and enhancing device efficiency (Sapochak et al., 2001).
Polymer Chemistry
In polymer chemistry, the incorporation of quinolinyl and related structures has been explored to develop new materials with enhanced properties. The preparation of hyperbranched poly(ether ketones) and the study of their properties exemplify how these chemical motifs can influence the solubility, thermal stability, and overall performance of polymers, indicating the broad applicability of such units in materials science (Morikawa, 1998).
Mecanismo De Acción
Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For example, Methyl(4-(trifluoromethoxy)phenyl)sulfane has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NOS/c1-11-4-3-5-14-15(18(19,20)21)10-16(22-17(11)14)24-13-8-6-12(23-2)7-9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOEIGNYAAYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
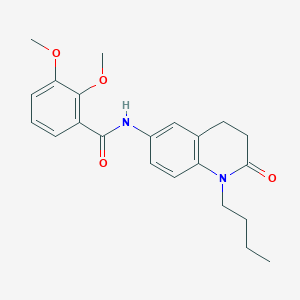

![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)

![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)
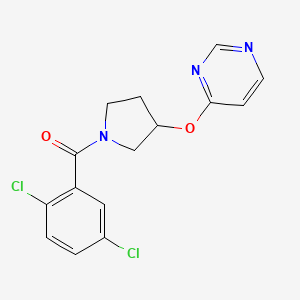
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
![2-(4-Butoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2671700.png)
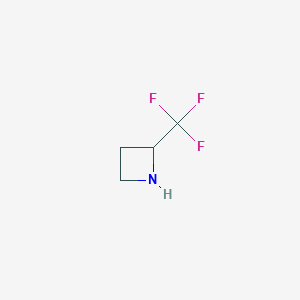
![4-{[2-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2671702.png)
